molecular formula C12H20N2O4 B14744751 Diethyl 2,3-diazabicyclo[2.2.2]octane-2,3-dicarboxylate CAS No. 3310-59-6

Diethyl 2,3-diazabicyclo[2.2.2]octane-2,3-dicarboxylate

Cat. No.: B14744751
CAS No.: 3310-59-6
M. Wt: 256.30 g/mol
InChI Key: YONPROBZRZEFNO-UHFFFAOYSA-N
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Description

Diethyl 2,3-diazabicyclo[222]octane-2,3-dicarboxylate is a bicyclic organic compound with a unique structure that includes two nitrogen atoms within a bicyclo[222]octane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2,3-diazabicyclo[2.2.2]octane-2,3-dicarboxylate typically involves the reaction of diethyl malonate with a suitable diazabicyclo compound under controlled conditions. The reaction is often catalyzed by a base such as sodium ethoxide or potassium tert-butoxide, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,3-diazabicyclo[2.2.2]octane-2,3-dicarboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Diethyl 2,3-diazabicyclo[2.2.2]octane-2,3-dicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which diethyl 2,3-diazabicyclo[2.2.2]octane-2,3-dicarboxylate exerts its effects involves its ability to act as a nucleophilic catalyst. The nitrogen atoms within the bicyclic structure can donate electron pairs, facilitating various chemical transformations. The compound can also stabilize transition states and intermediates, enhancing the efficiency of catalytic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2,3-diazabicyclo[2.2.2]octane-2,3-dicarboxylate is unique due to its specific functional groups and the presence of ester moieties, which can influence its reactivity and applications. Its ability to participate in a wide range of chemical reactions and its potential for industrial applications make it a valuable compound in both research and industry.

Properties

CAS No.

3310-59-6

Molecular Formula

C12H20N2O4

Molecular Weight

256.30 g/mol

IUPAC Name

diethyl 2,3-diazabicyclo[2.2.2]octane-2,3-dicarboxylate

InChI

InChI=1S/C12H20N2O4/c1-3-17-11(15)13-9-5-7-10(8-6-9)14(13)12(16)18-4-2/h9-10H,3-8H2,1-2H3

InChI Key

YONPROBZRZEFNO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1C2CCC(N1C(=O)OCC)CC2

Origin of Product

United States

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